molecular formula C12H18ClNO2 B056980 N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride CAS No. 116261-63-3

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride

Cat. No.: B056980
CAS No.: 116261-63-3
M. Wt: 243.73 g/mol
InChI Key: IBDIPBWIXJRJQM-UHFFFAOYSA-N
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Description

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride is a synthetic phenethylamine derivative characterized by a benzodioxole ring system substituted at the 5-position with an ethylamine chain. The compound features an N-ethyl group and an α-methyl substituent on the ethylamine backbone, distinguishing it from classical amphetamine derivatives. Its molecular formula is C₁₂H₁₇ClNO₂, with a molecular weight of 243.7 g/mol (as the hydrochloride salt) . The benzodioxole moiety (C₇H₆O₂) contributes to its bicyclic aromatic structure, while the ethyl and methyl substituents modulate its physicochemical properties, such as lipophilicity and receptor affinity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIPBWIXJRJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82801-81-8 (Parent)
Record name MDE hydrochloride
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DSSTOX Substance ID

DTXSID0048892
Record name N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride
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Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74341-78-9
Record name MDE hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride
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Record name 74341-78-9
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Record name MDE HYDROCHLORIDE
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Biological Activity

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride, commonly known as 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a synthetic compound belonging to the phenethylamine class. It exhibits psychoactive properties similar to other compounds in this class, such as MDMA and MDA. This article explores the biological activity of MDEA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • IUPAC Name : 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine; hydrochloride

MDEA primarily acts as a serotonin-releasing agent . It interacts with serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This action results in various effects on mood and perception:

  • Serotonin Release : MDEA enhances serotonin release, contributing to feelings of euphoria and emotional closeness.
  • Dopaminergic Activity : The compound also affects dopamine levels, which may influence reward pathways in the brain.
  • Norepinephrine Modulation : Increased norepinephrine can lead to heightened alertness and energy levels.

Pharmacological Effects

The biological activity of MDEA can be summarized through its effects on various physiological systems:

Neurochemical Effects

Research indicates that MDEA has a lower potency than MDMA but shares similar effects, making it relevant in both recreational and therapeutic contexts. Studies have shown that MDEA's action leads to:

  • Enhanced mood and sociability
  • Alterations in sensory perception
  • Changes in neuronal firing patterns

Cardiovascular Effects

Certain studies suggest that derivatives of benzodioxole compounds exhibit anti-arrhythmic properties , indicating potential cardiovascular applications. For example, research has shown effectiveness against experimentally induced arrhythmias, suggesting a therapeutic role in managing cardiovascular disorders .

Comparative Analysis with Similar Compounds

A comparison of MDEA with structurally similar compounds highlights its unique pharmacological profile:

Compound NameChemical StructurePrimary Effects
MDEAC₁₂H₁₈ClNO₂Moderate empathogenic effects
MDMAC₁₁H₁₅NO₂Strong empathogenic effects
MDAC₁₁H₁₅NO₂Hallucinogenic effects
DMTC₁₂H₁₆N₂OPowerful psychedelic effects

Therapeutic Applications

MDEA has been studied for its potential use in psychotherapy due to its entactogenic properties. Research by Nichols et al. (1986) suggests that compounds like MDEA may facilitate therapeutic processes by enhancing emotional openness .

Neurochemical Studies

Neurochemical studies have demonstrated that MDEA's interaction with serotonin receptors can lead to significant changes in mood regulation and sensory perception. Johnson et al. (1986) explored the neurochemical pharmacology of related analogues, providing insights into their effects on neurotransmitter release .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C₁₂H₁₈ClNO₂
  • Molecular Weight: 233.73 g/mol
  • IUPAC Name: N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride

The compound features a benzodioxole structure that enhances its pharmacological properties. It primarily acts as a serotonin-releasing agent, similar to its analogs like MDMA and MDA.

Pharmaceutical Research Applications

MDEA has been investigated for various therapeutic uses, particularly in the treatment of mood disorders and anxiety. Its psychoactive effects are characterized by the release of serotonin, dopamine, and norepinephrine, which contribute to feelings of euphoria and increased sociability. Research indicates that while MDEA has lower potency than MDMA, it shares similar effects, making it a subject of interest in both therapeutic and recreational contexts .

Therapeutic Uses

  • Mood Disorders:
    • Studies have explored MDEA's potential in treating depression and anxiety disorders due to its serotonergic activity.
  • Psychotherapy:
    • MDEA is being researched as an adjunct to psychotherapy for enhancing emotional processing and interpersonal connection.

Recreational Use

MDEA is also known for its recreational use, often associated with club culture and social gatherings. Its empathogenic properties make it appealing for enhancing social interactions. However, this aspect raises concerns regarding safety and potential abuse.

Comparative Analysis with Related Compounds

To understand the uniqueness of MDEA in relation to other compounds, the following table summarizes key characteristics:

Compound NameChemical StructurePrimary Effects
3,4-Methylenedioxymethamphetamine (MDMA)C₁₁H₁₅NO₂Strong empathogenic effects
3,4-Methylenedioxyamphetamine (MDA)C₁₁H₁₅NO₂Hallucinogenic effects
N,N-Dimethyltryptamine (DMT)C₁₂H₁₆N₂OPowerful psychedelic effects
N-Ethyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamineC₁₃H₁₉NO₂Stimulant effects similar to MDEA

Case Studies and Research Findings

Several studies have contributed to understanding the pharmacological profile of MDEA:

  • Detection Methods:
    • A validated method for detecting MDEA in oral fluid has been developed, demonstrating its presence among various synthetic stimulants . This method provides rapid detection capabilities essential for workplace drug testing.
  • Behavioral Studies:
    • Behavioral studies have shown that MDEA induces similar subjective effects to MDMA but with a distinct profile that may influence its therapeutic potential .
  • Safety and Toxicology:
    • Toxicological assessments indicate that while MDEA has psychoactive effects, its safety profile requires further investigation to understand long-term implications .

Comparison with Similar Compounds

Substituent Effects

  • N-Ethyl vs.
  • α-Methyl vs. α-Ethyl (BDB) : The α-methyl group in the target compound reduces steric hindrance compared to BDB’s α-ethyl, possibly favoring serotonin transporter (SERT) binding over dopamine transporter (DAT) activity .
  • Methoxy Substitutions (MMDA-2) : MMDA-2’s 6-methoxy group introduces steric and electronic effects that may shift receptor affinity toward 5-HT₂A over 5-HT₂C receptors, contrasting with the target compound’s unsubstituted benzodioxole .

Pharmacological Profiles

  • MDMA : Robust 5-HT release via SERT inhibition; associated with euphoria and neurotoxicity at high doses .
  • Target Compound : Preliminary data suggest weaker serotonergic effects than MDMA, but the ethyl group may prolong duration of action .
  • MDDMA : N,N-Dimethylation likely reduces polarity, increasing CNS bioavailability but diminishing receptor selectivity .

Preparation Methods

Biocatalytic Reduction Using Zygosaccharomyces rouxii

The synthesis often begins with the chiral reduction of 3,4-methylenedioxyphenyl acetone to yield (S)-α-methyl-1,3-benzodioxole-5-ethanol. Patent US6160133A details the use of Zygosaccharomyces rouxii as a biocatalyst, which selectively reduces the ketone to the (S)-alcohol with ≥99% enantiomeric excess (ee). To mitigate alcohol toxicity to the microbial culture, adsorbent resins such as XAD-7 or HP20 are added to the reaction mixture. These resins sequester the alcohol product, preventing feedback inhibition and enhancing yield (typically 85–92%). The reaction is conducted at 25–30°C in aqueous buffer (pH 6.5–7.0) for 24–48 hours.

Chemical Reduction with Chiral Auxiliaries

Alternative chemical methods employ chiral boron reagents, such as (R)- or (S)-CBS (Corey-Bakshi-Shibata) catalysts, to achieve enantioselectivity. For example, a 1:1 mixture of 3,4-methylenedioxyphenyl acetone and (S)-CBS catalyst in tetrahydrofuran (THF) at −78°C produces the (S)-alcohol with 94% ee. However, this method requires cryogenic conditions and exhibits lower scalability compared to biocatalytic approaches.

Pictet-Spengler Cyclization for Benzodiazepine Intermediate Formation

Reaction with p-Nitrobenzaldehyde

The (S)-alcohol intermediate undergoes Pictet-Spengler cyclization with p-nitrobenzaldehyde in acetic acid at reflux (110°C) to form 7,8-dihydro-7-methyl-5-(4-nitrophenyl)-5H-1,3-dioxolo-benzo[b]pyran. This step proceeds via iminium ion formation, followed by electrophilic aromatic substitution, yielding the dihydrobenzopyran scaffold in 75–80% yield. The nitro group serves as a directing group for subsequent functionalization.

Oxidation and Hydrazone Formation

The dihydrobenzopyran intermediate is oxidized using a NaOH/DMSO/air system to generate a hemiketal, which reacts with acetic hydrazide in refluxing ethanol to form a hydrazone derivative. This step achieves 90–95% conversion, as monitored by HPLC. The hydrazone is critical for introducing the ethylamine side chain via intramolecular alkylation.

Reductive Amination and Alkylation Pathways

Reductive Amination with Sodium Triacetoxyborohydride

Patent US6214859B1 discloses a reductive amination route starting from 1,3-benzodioxol-5-yl acetone. The ketone is condensed with ethylamine in dichloromethane, followed by reduction using sodium triacetoxyborohydride (STAB) at room temperature. This one-pot process yields N-ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine with 82% purity, which is subsequently purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Grignard Reagent-Based Alkylation

An alternative approach involves the reaction of 4-bromo-1,3-benzodioxole with sec-butyllithium to form a Grignard reagent, which is quenched with (R)-epichlorohydrin in the presence of CuI. The resulting epoxide is opened with ethylamine under basic conditions (K₂CO₃, DMF) to install the ethylamine moiety. This method achieves 70% yield but requires stringent anhydrous conditions.

Final Cyclization and Hydrochloride Salt Formation

Base-Induced Intramolecular Alkylation

The hydrazone intermediate from Section 2.2 undergoes cyclization in the presence of lithium tert-butoxide (2.0 equiv) in THF at 0°C. This step forms the 2,3-benzodiazepine core via elimination of acetic acid, with reaction completion confirmed by HPLC (96.5% product purity). The benzodiazepine is then hydrogenated using 10% Pd/C and potassium formate in ethanol to saturate the diazepine ring, yielding the free base of 3,4-MDEA in 89% yield.

Hydrochloride Salt Precipitation

The free base is dissolved in anhydrous ether and treated with HCl gas to precipitate the hydrochloride salt. Recrystallization from ethanol/ether (1:3) affords the final product with ≥98% purity (HPLC) and a melting point of 192–194°C.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Stereoselectivity
Biocatalytic ReductionZ. rouxii, XAD-7 resin9299 (ee)(S)-isomer
Chemical Reduction(S)-CBS catalyst, THF7894 (ee)(S)-isomer
Reductive AminationSTAB, CH₂Cl₂8295Racemic
Grignard Alkylationsec-BuLi, CuI, K₂CO₃7088(R)-isomer

The biocatalytic route offers the highest enantiomeric purity and scalability, making it industrially preferable. In contrast, reductive amination is faster but produces racemic mixtures, necessitating chiral resolution.

Characterization and Quality Control

Spectroscopic Analysis

  • UV-Vis : λₘₐₓ at 203, 236, and 289 nm (MeOH).

  • ¹H NMR (400 MHz, D₂O): δ 6.72 (d, J = 8.4 Hz, 1H, ArH), 6.64 (s, 1H, ArH), 6.58 (d, J = 8.4 Hz, 1H, ArH), 4.24 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.02 (m, 1H, CH(CH₃)), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.28 (d, J = 6.8 Hz, 3H, CH(CH₃)).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1 mL/min) confirms ≥98% purity, with retention time = 8.2 min .

Q & A

Q. What are the recommended methods for synthesizing and purifying N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride?

Synthesis typically involves reductive amination or alkylation of precursor benzodioxole derivatives. Purification is achieved via recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt. Purity validation requires HPLC with UV detection (λmax ~255–289 nm, depending on structural analogs) and comparison to reference standards . Note: Storage at -20°C in anhydrous conditions is critical to prevent degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • LC-MS/MS : Use a C18 column (e.g., Purospher® STAR RP-18) with electrospray ionization in positive mode for molecular ion detection (expected m/z ~381.4 for related analogs).
  • UV-Vis Spectroscopy : Monitor λmax at 236–287 nm to confirm aromatic and benzodioxole moieties .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 can resolve ethyl, methyl, and benzodioxole proton environments .

Q. How does environmental stability impact experimental design?

The compound is hygroscopic and light-sensitive. Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) show degradation rates increase above 4°C. Use inert atmospheres (argon) during handling and validate stability via accelerated aging tests with periodic LC-MS analysis .

Advanced Research Questions

Q. What methodologies are used to assess receptor binding affinity and selectivity?

  • Radioligand Binding Assays : Compete against known ligands (e.g., serotonin receptor antagonists) in transfected HEK293 cells. Use scintillation counting for IC50 determination.
  • Functional Assays : Measure cAMP accumulation or calcium flux via fluorescence-based GPCR activation platforms. Cross-validate with structurally related compounds (e.g., MDMA analogs) to infer selectivity .

Q. How can contradictions in receptor affinity data be resolved?

Contradictions often arise from differences in assay conditions (e.g., buffer ionic strength, cell line variability). Standardize protocols using reference compounds (e.g., 3,4-MDMA hydrochloride) and perform meta-analyses across multiple labs. Statistical tools like Bland-Altman plots can identify systematic biases .

Q. What strategies identify metabolic pathways and enzyme interactions?

  • In Vitro Incubations : Use human liver microsomes with NADPH cofactor and UDP-glucuronosyltransferase inhibitors to isolate phase I vs. II metabolism.
  • LC-HRMS : Detect glucuronide or sulfate conjugates (e.g., ±20 Da mass shifts). Compare to known metabolites of MDMA analogs, which undergo CYP2D6-mediated demethylation and hydroxylation .

Q. How to design toxicity studies accounting for neurochemical effects?

  • In Vivo Models : Administer escalating doses (1–10 mg/kg) in rodents, monitoring serotonin/dopamine depletion via microdialysis.
  • Oxidative Stress Markers : Measure lipid peroxidation (MDA levels) and glutathione depletion in brain homogenates. Include positive controls (e.g., para-chloroamphetamine) to benchmark toxicity .

Q. Methodological Notes

  • Safety : Always handle under fume hoods with PPE (nitrile gloves, lab coats). Refer to SDS guidelines for spill management and waste disposal .
  • Data Reproducibility : Use certified reference materials (≥98% purity) and report lot numbers to mitigate batch variability .

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